molecular formula C19H20ClN3O3S2 B2491674 N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide CAS No. 1021091-30-4

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2491674
CAS No.: 1021091-30-4
M. Wt: 437.96
InChI Key: VDSKTHNEEVQXGK-UHFFFAOYSA-N
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Description

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O3S2 and its molecular weight is 437.96. The purity is usually 95%.
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Biological Activity

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Its unique structure, featuring a pyridazine ring and various substituents, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C16H19ClN4O2S\text{C}_{16}\text{H}_{19}\text{ClN}_4\text{O}_2\text{S}

Its molecular weight is approximately 366.87 g/mol. The presence of the 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Key Mechanisms:

  • Inhibition of Apoptotic Proteins : Similar compounds with a thiophene core have shown binding affinities to antiapoptotic Bcl-2 family proteins, suggesting that this compound may also exhibit similar properties .
  • Signal Transduction Modulation : The compound may interfere with signal transduction pathways that regulate cell proliferation and survival, thereby influencing cancer cell behavior.

Biological Activity and Therapeutic Potential

Research indicates that derivatives of pyridazinones, including compounds similar to this compound, possess significant biological activities:

  • Antitumor Activity : Compounds with structural similarities have demonstrated cytotoxic effects on tumor cells with IC50 values below 10 μM, indicating potent antitumor potential .
CompoundIC50 (μM)Target
Compound A<10Bcl-xL
Compound B<10Mcl-1

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into potential applications for this compound:

  • Study on Bcl-2 Inhibition : A study identified compounds with a thiophene sulfonamide core that showed sub-micromolar binding affinities to Bcl-xL and Mcl-1. These compounds were effective in inducing apoptosis in HL-60 cells through mitochondrial pathways .
  • Pyridazinone Derivatives : Research on pyridazinone derivatives highlighted their role as cholinesterase inhibitors, suggesting neuroprotective properties that could be explored further for neurodegenerative diseases .

Properties

IUPAC Name

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-2-16-8-11-19(27-16)28(25,26)21-12-3-13-23-18(24)10-9-17(22-23)14-4-6-15(20)7-5-14/h4-11,21H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSKTHNEEVQXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.